5(6)-Carboxyrhodamine 110, Technical Grade
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Overview
Description
5(6)-Carboxyrhodamine 110, Technical Grade, is a fluorescent dye commonly used in various scientific applications. It is known for its high photostability and brightness, making it an excellent choice for fluorescence microscopy, flow cytometry, and other fluorescence-based techniques. The compound is a derivative of rhodamine, a family of dyes widely used in biological staining and fluorescence microscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxyrhodamine 110 typically involves the condensation of rhodamine 110 with a carboxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the carboxylated product. Common reagents used in the synthesis include rhodamine 110, a carboxylating agent such as succinic anhydride, and a base like triethylamine. The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
In industrial settings, the production of 5(6)-Carboxyrhodamine 110 involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The raw materials are carefully selected, and the reaction conditions are precisely controlled to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5(6)-Carboxyrhodamine 110 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the dye into its reduced form, altering its fluorescence properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like thionyl chloride or carbodiimides, performed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield various oxidized derivatives, while reduction can produce the corresponding reduced forms of the dye
Scientific Research Applications
5(6)-Carboxyrhodamine 110 is widely used in scientific research due to its excellent fluorescence properties. Some key applications include:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy for staining cells and tissues, allowing visualization of cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.
Mechanism of Action
The mechanism of action of 5(6)-Carboxyrhodamine 110 involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with light, leading to the excitation of electrons and subsequent emission of light at a different wavelength. This fluorescence property is harnessed in various applications, enabling the detection and visualization of the dye in different environments.
Comparison with Similar Compounds
5(6)-Carboxyrhodamine 110 is unique compared to other similar compounds due to its high photostability and brightness. Similar compounds include:
Rhodamine B: Another rhodamine derivative with different fluorescence properties.
Fluorescein: A widely used fluorescent dye with distinct excitation and emission spectra.
Texas Red: A red-fluorescent dye with applications in biological staining and imaging.
The uniqueness of 5(6)-Carboxyrhodamine 110 lies in its superior photostability and brightness, making it a preferred choice for long-term imaging and high-sensitivity applications.
Properties
Molecular Formula |
C21H14N2O5 |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
4-(3-amino-6-iminoxanthen-9-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H14N2O5/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)13-4-1-10(20(24)25)7-16(13)21(26)27/h1-9,22H,23H2,(H,24,25)(H,26,27) |
InChI Key |
ONTCUDVUGYVDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
Origin of Product |
United States |
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